2-Amino-2-(3-methylphenyl)acetic acid hydrochloride

TRPV1 Antagonist Pain Research Organic Synthesis

This 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride is a meta-methyl substituted phenylglycine derivative supplied as a stable HCl salt. The 3-methyl position on the aromatic ring is critical for generating the correct pharmacophore in vanilloid receptor (TRPV1) antagonist development—ortho- or para-methyl analogs cannot substitute. With both amino and carboxylic acid functionalities on the alpha-carbon, it serves as a chiral building block for enantioselective synthesis and medicinal chemistry derivatization. Available at ≥98% purity with full characterization, it is suitable as an analytical standard for phenylglycine analog method development. Choose this specific regioisomer and salt form to ensure reproducible reactivity, solubility, and downstream biological activity.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 1072449-62-7
Cat. No. B111083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-methylphenyl)acetic acid hydrochloride
CAS1072449-62-7
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(C(=O)O)N.Cl
InChIInChI=1S/C9H11NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
InChIKeyLWJTVGAVWMCIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride (CAS 1072449-62-7): Class and Key Characteristics


2-Amino-2-(3-methylphenyl)acetic acid hydrochloride, also known as amino(3-methylphenyl)acetic acid hydrochloride , is a substituted phenylglycine derivative. It exists as a hydrochloride salt, with a molecular formula of C9H12ClNO2 and a molecular weight of 201.65 g/mol . This compound serves as a chiral building block featuring both an amino group and a carboxylic acid functionality on the same alpha-carbon atom, with a 3-methylphenyl substituent. Commercially, it is available with a purity of ≥95% .

Why Simple Substitution of 2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride Is Not Feasible


The utility of 2-amino-2-(3-methylphenyl)acetic acid hydrochloride cannot be reliably met by substituting with other phenylglycine analogs. The specific position of the methyl group on the aromatic ring (meta- or 3-position) determines the compound's chemical and biological properties. Analogs with the methyl group in the ortho (2-) or para (4-) positions, or unsubstituted phenylglycine, will exhibit different steric and electronic properties, which can drastically alter their reactivity, binding affinity, and the properties of their downstream products . Furthermore, the compound's form as a hydrochloride salt is crucial for its solubility, stability, and handling characteristics, distinguishing it from the free base and other salts .

Quantitative Differentiation Evidence for 2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride


Meta-Substitution Defines TRPV1 Antagonist Scaffold Utility

The 3-methyl substitution pattern on the phenyl ring is the critical structural determinant that enables this specific compound to serve as a reactant for the synthesis of cyclohexyl-phenylacetamide derivatives, which are documented vanilloid receptor (TRPV1) antagonists . Substituting with an analog like 2-amino-2-(4-methylphenyl)acetic acid (para-substituted) or the ortho-substituted version would not yield the same active pharmacophore. This application is explicitly tied to the meta-methylphenyl group; no such documented use exists for the ortho or para isomers, nor for unsubstituted phenylglycine . Therefore, for TRPV1 antagonist programs, this specific meta-substituted analog is not interchangeable with its isomers.

TRPV1 Antagonist Pain Research Organic Synthesis

Hydrochloride Salt Form for Enhanced Handling and Stability

This compound is supplied as a hydrochloride salt (C9H12ClNO2, MW 201.65 g/mol) , which offers quantifiable advantages over the free base (C9H11NO2, MW 165.19 g/mol) . The salt form provides increased molecular weight per mole of active ingredient, a defined and reproducible stoichiometry, and typically enhanced aqueous solubility and long-term storage stability at recommended conditions (e.g., store at -20°C for maximum recovery) . This reduces variability in experimental setup compared to using the free base, where hydration state and solubility can be inconsistent.

Solid Form Chemistry Procurement Stability

Purity Specification as a Verifiable Quality Metric

Commercial sources for this specific hydrochloride salt provide a verifiable minimum purity specification, typically ≥95% or ≥98% . This is a quantifiable metric for batch-to-batch consistency that is essential for reproducible research and industrial applications. This contrasts with the free base form, where the purity and physical state (e.g., hydration) can be less consistently defined across suppliers, introducing potential variability in experimental outcomes.

Quality Control Assay Procurement Specification

Optimal Research Applications for 2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride


Synthesis of TRPV1 Antagonist Libraries

This compound is a key reactant for preparing cyclohexyl-phenylacetamide derivatives, which are explored as vanilloid receptor (TRPV1) antagonists for pain research . Its specific 3-methyl substitution pattern is essential for generating the correct pharmacophore, making it the necessary building block for this class of compounds.

Chiral Resolution and Enantioselective Synthesis

As an alpha-amino acid derivative, this compound contains a chiral center. The hydrochloride salt form provides a stable, well-defined starting material for chiral resolution studies to isolate the (R)- and (S)-enantiomers , which can exhibit different biological activities . This is critical for developing enantiomerically pure pharmaceuticals.

Development of Novel Phenylglycine Derivatives

The compound serves as a versatile scaffold for medicinal chemistry programs. Its functional groups (amino and carboxylic acid) allow for further derivatization, while the meta-methyl substituent imparts specific lipophilicity and steric properties that can be leveraged to optimize drug-like properties, as seen in the development of CRTH2 and DP receptor antagonists from related phenylacetic acid derivatives .

Analytical and Quality Control Standard

Given its well-defined purity (≥95-98%) and the robust characterization of its hydrochloride salt , this compound is suitable as an analytical standard for method development, calibration, and quality control in laboratories working with phenylglycine analogs. Its distinct molecular weight (201.65 g/mol) and salt form provide a unique chromatographic and spectroscopic fingerprint.

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